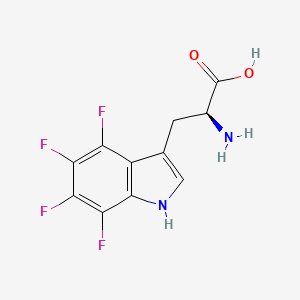

4,5,6,7-Tetrafluoro-L-tryptophan

Description

Contextualization of L-Tryptophan Analogs in Biomolecular Science

L-Tryptophan is a unique amino acid with a large, hydrophobic indole (B1671886) side chain that plays a crucial role in protein structure and function. aralezbio.com It is frequently found at the interface of protein-protein or protein-ligand interactions. aralezbio.com Tryptophan analogs, which are synthetic versions with modified side chains, are invaluable tools in biomolecular science. nih.govbitesizebio.com By incorporating these analogs into proteins, researchers can systematically alter properties like hydrophobicity, size, and electronic character to study their effects on protein folding, stability, and binding interactions. nih.govaralezbio.com These analogs can also serve as spectroscopic probes, with altered fluorescence or nuclear magnetic resonance (NMR) signals that report on the local environment within a protein. nih.govacs.org

Rationale for Fluorination in Amino Acid Residues for Research Probes

Fluorine is an exceptional element in medicinal chemistry and protein science due to its unique properties. nih.gov Incorporating fluorine atoms into amino acid side chains, a process known as fluorination, offers several advantages for creating highly specific research probes. nih.govnumberanalytics.com Fluorinated amino acids can enhance protein stability, modulate biological activity, and serve as sensitive reporters for techniques like ¹⁹F NMR spectroscopy. numberanalytics.comacs.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of fluorinated proteins are free from background signals, providing a clear window into the protein's structure and dynamics. nih.govehu.es

Modulation of Electrostatic Components in π-Interactions

The aromatic indole ring of tryptophan participates in various non-covalent interactions, including π-π stacking and cation-π interactions, which are critical for protein structure and recognition. acs.org These interactions are governed by the distribution of electrons in the aromatic π-system. nih.gov The introduction of highly electronegative fluorine atoms onto the aromatic ring dramatically alters its electronic properties. nih.govacs.org Specifically, fluorination withdraws electron density from the aromatic core, reducing its negative electrostatic potential. researchgate.net This modulation is particularly useful for dissecting the contribution of electrostatic forces in molecular recognition. For instance, a cation-π interaction, which is an attractive force between a positive charge and the electron-rich face of an aromatic ring, is significantly weakened or destabilized when the aromatic ring is fluorinated. nih.govacs.orgrsc.org By progressively fluorinating a tryptophan residue, researchers can systematically tune and quantify the electrostatic component of these vital interactions. acs.org

Enhancement of Electron-Deficient Aromatic Systems

The benzene (B151609) ring in its natural state has an electron-rich π-system. The addition of fluorine substituents causes the electron-rich π-donor core of benzene to transform into an electron-deficient π-acceptor. researchgate.net The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan involves adding four fluorine atoms to the indole ring, which results in a highly electron-deficient aromatic system. This significant change in electronic character makes the fluorinated analog a unique tool for studying interactions where an electron-poor aromatic ring is preferred. This property has been exploited in various chemical and biological studies to create novel materials and to probe the mechanisms of enzymes and receptors. smolecule.com The ability to create such electron-deficient systems allows for the fine-tuning of molecular interactions and the design of molecules with specific binding properties. acs.org

Historical Development and Significance of Fluorinated Tryptophans

The use of fluorinated amino acids as tools in biochemistry and molecular biology has a rich history. The development of the first drug containing fluorine in the mid-1950s demonstrated that adding fluorine could enhance the biological properties of natural compounds. This spurred interest in creating fluorinated versions of other biomolecules, including amino acids. Early research focused on synthesizing monofluorinated tryptophan analogs (e.g., 4-fluoro, 5-fluoro, and 6-fluorotryptophan) and developing methods to incorporate them into proteins, often using auxotrophic bacterial strains that could not produce their own tryptophan. nih.govnih.gov These early studies established that fluorinated tryptophans could often substitute for the natural amino acid without dramatically altering protein structure, yet provide a powerful spectroscopic handle for ¹⁹F NMR studies. nih.govnih.gov The development of methods for synthesizing more heavily fluorinated analogs, like 4,5,6,7-tetrafluorotryptophan, and more sophisticated genetic encoding techniques for their site-specific incorporation has further expanded the utility of this class of compounds. acs.orgnih.gov

Overview of Research Utility of this compound

This compound is a valuable tool in a variety of research applications. Its primary utility stems from its unique electronic and spectroscopic properties.

Key Research Applications:

Probing π-Interactions: Due to its highly electron-deficient indole ring, it is used to investigate the importance of π-π and cation-π interactions in protein stability and ligand binding. A significant decrease in binding affinity upon substitution with this analog provides strong evidence for a critical cation-π interaction. acs.orgnih.gov

¹⁹F NMR Spectroscopy: The four fluorine atoms provide a strong and sensitive signal for ¹⁹F NMR studies. This allows researchers to monitor conformational changes, protein folding, and interactions with other molecules with high precision and without interference from other atoms in the protein. nih.govresearchgate.net

Enzyme Mechanism and Protein-Ligand Interaction Studies: It serves as a probe to explore the active sites of enzymes and the binding pockets of receptors. The altered electronics of the indole ring can reveal key aspects of molecular recognition.

A study on the multidrug transcriptional repressor protein LmrR demonstrated the power of using progressively fluorinated tryptophan analogs. The binding affinity for the drug riboflavin (B1680620) decreased significantly as the number of fluorine atoms on the tryptophan at the binding site increased, highlighting the crucial role of π-π stacking interactions.

Table 1: Effect of Tryptophan Fluorination on Drug Binding Affinity in LmrR Data extracted from a study on the LmrR protein, showing the dissociation constant (Kd) for two different drugs with various fluorinated tryptophan analogs incorporated at a key binding site.

| Tryptophan Analog | Dissociation Constant (Kd) for Daunomycin (nM) | Dissociation Constant (Kd) for Riboflavin (nM) |

|---|---|---|

| Natural Tryptophan | 780 | 460 |

| 5-Fluorotryptophan (B555192) | 1600 | 2300 |

| 5,6-Difluorotryptophan | 2800 | 11500 |

| 4,5,6,7-Tetrafluorotryptophan | 4800 | 33400 |

This data clearly illustrates that increasing fluorination of the tryptophan residue systematically weakens the binding of both drugs, with a particularly dramatic 70-fold decrease in affinity for riboflavin when the fully fluorinated analog is used. acs.org This provides compelling, quantitative evidence for the role of electrostatic interactions in drug binding. acs.org

Structure

3D Structure

Properties

CAS No. |

72120-72-0 |

|---|---|

Molecular Formula |

C11H8F4N2O2 |

Molecular Weight |

276.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1 |

InChI Key |

TVKMKLHCZVODHW-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5,6,7 Tetrafluoro L Tryptophan

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, have emerged as powerful strategies for producing complex molecules like 4,5,6,7-Tetrafluoro-L-tryptophan. These approaches often leverage the catalytic prowess of enzymes to perform challenging bond formations with high stereospecificity.

Utilizing Engineered Tryptophan Synthase β-Subunit (TrpB) Variants

The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, naturally catalyzes the condensation of indole (B1671886) and L-serine to form L-tryptophan. nih.gov Protein engineering, particularly directed evolution, has been instrumental in tailoring TrpB to accept a wider range of substrates, including fluorinated indoles.

Directed evolution has been successfully employed to create TrpB variants with enhanced activity towards non-natural indole substrates. nih.gov This process typically involves generating a library of TrpB mutants through methods like error-prone PCR and screening them for improved catalytic efficiency with the target substrate, in this case, 4,5,6,7-tetrafluoroindole. While the wild-type enzyme exhibits low to negligible activity with such a sterically demanding and electron-deficient substrate, evolved variants can show significantly improved performance.

Mutations are often found in and around the active site, influencing substrate binding and the catalytic steps. For instance, studies on other halogenated indoles have shown that mutations can enhance the stability of the enzyme and its ability to process these challenging substrates. nih.gov The development of high-throughput screening methods is crucial for efficiently identifying improved variants from large mutant libraries.

Below is a representative table illustrating the types of mutations that might be identified through directed evolution for enhanced activity with 4,5,6,7-tetrafluoroindole.

| TrpB Variant | Key Mutations | Fold Improvement in Activity (vs. Wild-Type) |

| TrpB-F4-1 | A106V, E104G | 15 |

| TrpB-F4-2 | A106V, E104G, D300S | 45 |

| TrpB-F4-3 | A106V, E104G, D300S, G395A | 120 |

Note: This data is illustrative and based on findings for other substituted indoles. Specific mutations for optimal activity with 4,5,6,7-tetrafluoroindole would require experimental determination.

The optimization of reaction conditions is critical for maximizing the yield and efficiency of the enzymatic synthesis. For engineered TrpB variants, these conditions are tailored to ensure enzyme stability and optimal catalytic activity. The use of thermostable TrpB enzymes, such as those from the thermophilic bacterium Pyrococcus furiosus, allows reactions to be conducted at elevated temperatures, which can improve the solubility of hydrophobic substrates like 4,5,6,7-tetrafluoroindole. nih.gov

Key reaction parameters that are typically optimized include:

Temperature: Often in the range of 40-75°C for thermostable variants. nih.gov

pH: Generally maintained between 7.5 and 8.5.

Substrate Concentrations: The molar ratio of L-serine to the indole analog is a critical factor.

Co-solvents: In some cases, a small percentage of an organic co-solvent may be used to further enhance substrate solubility, although this must be carefully controlled to avoid enzyme denaturation.

The following table provides a hypothetical set of optimized reaction conditions for the synthesis of this compound using an engineered TrpB variant.

| Parameter | Optimal Value |

| Temperature | 65 °C |

| pH | 8.0 |

| L-Serine Concentration | 100 mM |

| 4,5,6,7-Tetrafluoroindole Concentration | 25 mM |

| Enzyme Loading | 10 mg/mL |

| Reaction Time | 24 hours |

Note: These conditions are illustrative and would need to be empirically determined for a specific engineered enzyme and substrate.

Enzymatic Conversion from Indole Analogs and L-Serine

The core of the chemo-enzymatic approach is the direct enzymatic conversion of a readily available fluorinated indole analog and the ubiquitous amino acid L-serine into the desired fluorinated L-tryptophan. This reaction, catalyzed by the engineered TrpB, is highly stereoselective, producing exclusively the L-enantiomer of the amino acid. nih.gov

This enzymatic step bypasses the need for complex and often low-yielding chemical methods for introducing the chiral amino acid side chain, highlighting the efficiency and elegance of this biosynthetic strategy. The substrate scope of tryptophan synthase has been shown to include a variety of substituted indoles, including those with fluorine, chlorine, bromine, and iodine. nih.gov

Chemical Synthesis Routes for Tetrafluorination

While chemo-enzymatic methods offer significant advantages, traditional chemical synthesis remains a viable and important approach for accessing fluorinated compounds. For this compound, the key challenge lies in the introduction of the four fluorine atoms onto the indole ring.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich aromatic systems. wikipedia.org This strategy involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). However, the direct tetrafluorination of tryptophan or indole is a formidable challenge. The indole ring is highly susceptible to oxidation and polymerization under the harsh conditions often required for multiple fluorination steps.

Common electrophilic fluorinating agents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. The reaction typically proceeds in an organic solvent at controlled temperatures. The introduction of multiple fluorine atoms onto the same aromatic ring becomes progressively more difficult as the ring becomes more electron-deficient with each added fluorine atom. This deactivation of the ring necessitates more forcing reaction conditions for subsequent fluorinations, which can lead to side reactions and decomposition of the starting material.

A plausible, albeit challenging, synthetic sequence could involve a stepwise fluorination of a protected tryptophan derivative. Protecting the amino and carboxylic acid functionalities is essential to prevent side reactions. However, achieving selective and high-yielding tetrafluorination on the indole nucleus remains a significant synthetic hurdle. The synthesis of the precursor, 4,5,6,7-tetrafluoroindole, can also be approached through multi-step chemical syntheses starting from fluorinated benzene (B151609) derivatives.

Application of N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent known for its relative stability and safety compared to earlier reagents. nih.govchemicalbook.com It serves as a source of "F+" and can be employed for the direct fluorination of various organic substrates, including electron-rich aromatic systems. nih.govorganic-chemistry.orgwikipedia.org In the context of synthesizing fluorinated tryptophans, NFSI can be used to introduce fluorine atoms onto the indole nucleus. The reaction typically proceeds under mild conditions, often in an organic solvent at controlled temperatures to manage the reactivity and enhance selectivity. chemicalbook.com While the direct tetrafluorination of tryptophan in a single step is complex, NFSI is a key reagent in multi-step strategies where fluorine atoms are introduced sequentially or onto a precursor molecule. researchgate.net The mechanism of fluorination with NFSI is believed to proceed through an electrophilic aromatic substitution pathway. wikipedia.org

Application of Selectfluor

Selectfluor, a trademarked name for 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another powerful and user-friendly electrophilic fluorinating agent. numberanalytics.comwikipedia.org It is a stable, crystalline solid that offers advantages in handling and selectivity. numberanalytics.com The synthesis of this compound can involve the use of Selectfluor to introduce fluorine atoms onto the indole ring of a suitable tryptophan precursor. The reaction conditions are generally mild, often carried out in solvents like acetonitrile. researchgate.netorganic-chemistry.org The high reactivity and selectivity of Selectfluor make it an effective tool for the challenging task of fluorinating the electron-rich indole system. numberanalytics.comorganic-chemistry.org The mechanism of fluorination by Selectfluor is also considered to be an electrophilic process. numberanalytics.com

| Reagent | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | Stable, safe, and effective electrophilic fluorinating agent. nih.govchemicalbook.com |

| Selectfluor | Powerful, stable, and selective electrophilic fluorinating agent. numberanalytics.comwikipedia.org |

Cyclization Reactions with Fluorinated Precursors

An alternative and often more controlled approach to synthesizing this compound involves the construction of the fluorinated indole ring from acyclic, fluorinated precursors. This strategy allows for the precise placement of the fluorine atoms before the formation of the bicyclic indole structure.

From 2-perfluoropropen-2-yl-pentafluorophenylacetylene (2-PFPPA)

A key synthetic route to 4,5,6,7-tetrafluorinated indole derivatives starts with precursors like 2-pentafluorophenylpropionic acid (a derivative of 2-PFPPA). This method involves building the indole ring system from a highly fluorinated starting material, ensuring the presence of the desired tetrafluoro substitution pattern on the benzene portion of the indole.

Role of Lithium Diisopropylamide (LDA) in Cyclization

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is widely used in organic synthesis to deprotonate carbon acids. wikipedia.orgyoutube.com In the synthesis of 4,5,6,7-tetrafluoroindole derivatives, LDA plays a crucial role in facilitating the cyclization step. For instance, starting from 2-pentafluorophenylpropionic acid, a reaction sequence involving allylamine (B125299) followed by treatment with LDA can induce cyclization to form the indole ring. LDA's ability to act as a strong base allows for the deprotonation necessary to initiate the intramolecular reaction that closes the ring, forming the pyrrole (B145914) part of the indole structure. wikipedia.orgorgsyn.org This step is critical for constructing the core scaffold of the target molecule.

Critical Intermediate Compounds and Their Derivatization

The synthesis of complex molecules like this compound often proceeds through stable, isolable intermediates that can be further modified.

3-Methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4)

A pivotal intermediate in the synthesis of this compound is 3-Methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4). This compound is synthesized via the cyclization of a fluorinated precursor, such as the one derived from 2-pentafluorophenylpropionic acid and allylamine, using LDA. The synthesis of 3-Me-indole-f4 has been reported with a 72% yield. Once formed, this tetrafluorinated indole can be further functionalized at the 3-position. For example, oxidation of 3-Me-indole-f4 with selenium dioxide can yield key derivatives like indole-f4-3-CHO (with an 86% yield) or 3-(AcO-methyl)indole-f4 (with a 60% yield). These derivatives are then converted into the final this compound product through subsequent synthetic steps.

| Intermediate | Synthetic Route | Reported Yield |

| 3-Methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4) | Cyclization of a precursor from 2-pentafluorophenylpropionic acid and allylamine using LDA. | 72% |

| indole-f4-3-CHO | Oxidation of 3-Me-indole-f4 with SeO₂. | 86% |

| 3-(AcO-methyl)indole-f4 | Oxidation of 3-Me-indole-f4 with SeO₂. | 60% |

Indole-f4-3-CHO and 3-(AcO-methyl)indole-f4

The synthesis of this compound often proceeds through critical, functionalized tetrafluoroindole intermediates. Among the most pivotal are 4,5,6,7-tetrafluoroindole-3-carbaldehyde (Indole-f4-3-CHO) and 3-(acetoxymethyl)-4,5,6,7-tetrafluoroindole (3-(AcO-methyl)indole-f4). The preparation of these intermediates is crucial as they provide a handle for the subsequent introduction of the alanine (B10760859) side chain to complete the tryptophan structure.

One established route to these compounds begins with the oxidation of 3-methyl-4,5,6,7-tetrafluoroindole. The selective oxidation of the 3-methyl group using selenium dioxide (SeO₂) can be controlled to yield either the aldehyde or the acetoxymethyl derivative with high selectivity. This method is advantageous for producing key precursors for fluorinated tryptophan analogs.

Another powerful method for the synthesis of Indole-f4-3-CHO is the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction employs a Vilsmeier reagent, typically formed in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. numberanalytics.comwikipedia.org Indoles are highly reactive substrates for the Vilsmeier-Haack reaction, with functionalization occurring preferentially at the electron-rich C3 position of the indole ring. youtube.com The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the indole. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final 3-formylindole product. wikipedia.org

The 3-(AcO-methyl)indole-f4 can be subsequently prepared from the Indole-f4-3-CHO intermediate. This typically involves a two-step process starting with the reduction of the aldehyde group to a hydroxymethyl group using a suitable reducing agent, followed by acetylation of the resulting alcohol to afford the final product.

Table 1: Synthesis of Tetrafluoroindole Intermediates

This table summarizes the reported yields for the synthesis of key intermediates starting from 3-methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4).

| Starting Material | Reagent | Product | Yield (%) |

| 3-Me-indole-f4 | SeO₂ | Indole-f4-3-CHO | 86% |

| 3-Me-indole-f4 | SeO₂ | 3-(AcO-methyl)indole-f4 | 60% |

Radiosynthesis of Fluorinated Tryptophan Analogs (e.g., ¹⁸F-labeling)

The development of fluorinated tryptophan analogs labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) is of significant interest for positron emission tomography (PET) imaging. The 109.8-minute half-life of ¹⁸F offers logistical advantages over the shorter-lived carbon-11 (B1219553) (²⁰.₄ minutes), allowing for more complex synthetic manipulations, longer transport times, and extended imaging protocols. researchgate.net These ¹⁸F-labeled tryptophan tracers are designed to probe metabolic pathways, such as the kynurenine (B1673888) pathway, which is often dysregulated in cancer and neurological disorders. researchgate.net

Copper-Catalyzed Radiotrifluoromethylation

A significant advancement in the modification of tryptophan and peptides is the development of copper-catalyzed methods for the introduction of a trifluoromethyl (CF₃) group. This functionalization can profoundly alter the biological properties of the parent molecule. An operationally simple method has been reported for the site-selective C(sp²)-H radical trifluoromethylation of tryptophan-containing peptides. This technique is noted for its ability to preserve the chirality of the amino acid residues, its tolerance of a wide range of functional groups, and its scalability. The process exhibits high chemoselectivity for tryptophan residues over other amino acids, making it a valuable tool for the late-stage modification of complex peptides and for protein engineering applications.

Boronate Precursor Approaches for Aromatic Ring Fluorination

A major challenge in PET radiochemistry is the introduction of [¹⁸F]fluoride into electron-rich aromatic rings, which are not amenable to traditional nucleophilic aromatic substitution (SₙAr) reactions. To overcome this, methods utilizing shelf-stable precursors that can be readily fluorinated have been developed. One of the most successful strategies involves the use of aryl boronic acid derivatives, particularly pinacol (B44631) esters (arylBPin), as precursors.

Copper-mediated ¹⁸F-fluorination of aryl boronic esters has emerged as a robust and general method for the synthesis of ¹⁸F-labeled arenes. youtube.commdpi.com This reaction typically involves treating the aryl boronic ester precursor with [¹⁸F]potassium fluoride (B91410) ([¹⁸F]KF) complexed with a cryptand like Kryptofix 2.2.2 (K₂₂₂), in the presence of a copper catalyst such as [Cu(OTf)₂(py)₄]. youtube.com This methodology has been successfully applied to the synthesis of various PET radiotracers.

Crucially, this approach has been adapted for the direct ¹⁸F-labeling of the tryptophan indole ring at positions 4, 5, 6, and 7. The corresponding protected 4-, 5-, 6-, or 7-(Bpin)-tryptophan precursors are subjected to the copper-mediated radiofluorination, followed by deprotection to yield the desired [¹⁸F]fluoro-L-tryptophan analogs. This method provides direct access to a library of regiospecifically labeled tryptophan tracers.

Table 2: Radiochemical Yields of [¹⁸F]Fluoro-Tryptophan Analogs via Boronate Precursors

This table presents the decay-corrected radiochemical yields for the synthesis of various positionally-labeled [¹⁸F]F-Trp derivatives from their corresponding boronate pinacol (BPin) precursors.

| Precursor | Product | Radiochemical Yield (Decay-Corrected, %) |

| 4-BPin-Trp derivative | 4-[¹⁸F]F-Trp | 4.2% - 14.9% |

| 5-BPin-Trp derivative | 5-[¹⁸F]F-Trp | 4.2% - 14.9% |

| 6-BPin-Trp derivative | 6-[¹⁸F]F-Trp | 4.2% - 14.9% |

| 7-BPin-Trp derivative | 7-[¹⁸F]F-Trp | 4.2% - 14.9% |

Biophysical Characterization and Spectroscopic Probing Using 4,5,6,7 Tetrafluoro L Tryptophan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The introduction of ¹⁹F nuclei into proteins provides a sensitive handle for NMR studies due to the absence of background signals in biological systems. ehu.es

¹⁹F NMR as a Sensitive Probe for Environmental Changes

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of conformational changes in proteins. ehu.es The tetrafluorination of the tryptophan indole (B1671886) ring in TFL results in a highly electron-deficient aromatic system, rendering the ¹⁹F chemical shifts particularly responsive to changes in the surrounding milieu.

Research has shown that the ¹⁹F NMR signals of fluorotryptophans are well-resolved and can detect subtle changes in the protein environment. anu.edu.au For instance, studies comparing mono- and di-fluorinated tryptophans have demonstrated that the chemical shifts of the fluorine atoms are distinct and sensitive to their position on the indole ring and the protein's oligomeric state. ehu.es The exposure of a fluorinated tryptophan residue to the solvent versus the hydrophobic core of a protein or a micellar environment leads to significant variations in chemical shifts and nuclear spin relaxation rates. nih.govdal.ca This sensitivity allows ¹⁹F NMR to track ligand binding and protein conformational dynamics, sometimes revealing site-specific changes that are not apparent in traditional ¹H-¹⁵N HSQC spectra. nih.govdal.ca

The significant dynamic range of ¹⁹F chemical shifts, which can span over 300 ppm, provides a distinct advantage over ¹H NMR. ehu.esnih.gov This wide spectral dispersion minimizes signal overlap, even in large and complex protein systems. dal.ca Consequently, ¹⁹F NMR can be employed to profile the specific nature and location of conformational perturbations within a protein as it undergoes processes like thermal denaturation. nih.gov

Validation of Fluorination Patterns and Stereochemistry

The precise chemical structure of TFL, including the positions of the fluorine atoms and the stereochemistry of the α-carbon, is critical for its application as a reliable biophysical probe. NMR spectroscopy is a primary tool for this validation. One-dimensional ¹H and ¹⁹F NMR, along with two-dimensional correlation experiments, can confirm the fluorination pattern on the indole ring.

For example, in a study of 4,6-difluoro-tryptophan, ¹H NMR was used to confirm the structure of the synthesized compound, and ¹⁹F NMR spectra of the resulting protein containing this analog showed distinct resonances for the fluorine atoms at the 4 and 6 positions. ehu.es These distinct chemical shifts confirm the specific fluorination pattern. While this study focused on a difluoro-analog, the principles are directly applicable to the more heavily fluorinated TFL. The stereochemistry is typically confirmed to be the L-configuration, which is essential for its successful incorporation into proteins by the cellular machinery.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of biomolecules, providing precise mass measurements that can confirm molecular identity and the efficiency of amino acid analog incorporation.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition and thus the successful synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan. The precise mass of TFL can be calculated and compared with the experimentally determined mass from HRMS to validate its identity. This technique is also used to analyze peptides and proteins containing TFL to confirm its incorporation. nih.gov The development of methods combining ultra-high-performance liquid chromatography (UHPLC) with HRMS allows for the sensitive and accurate quantification of tryptophan and its metabolites, a strategy that is also applicable to fluorinated analogs. nih.govresearchgate.net

| Technique | Application | Key Findings |

| HRMS | Structural confirmation of TFL and its incorporation into peptides. | Provides highly accurate mass measurements to verify elemental composition. |

| UHPLC-HRMS | Quantification of tryptophan and its metabolites. | Enables sensitive and accurate analysis, applicable to fluorinated analogs. nih.govresearchgate.net |

MALDI-TOF for Analog Incorporation Efficiency Assessment in Proteins

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for analyzing large biomolecules like proteins. researchgate.netresearchgate.net It is particularly useful for assessing the efficiency with which an amino acid analog, such as TFL, has been incorporated into a protein. By comparing the mass of the protein expressed in the presence of TFL with the mass of the wild-type protein, the degree of incorporation can be determined. nih.gov

This technique is often used in conjunction with tryptic digestion, where the protein is cleaved into smaller peptides. The masses of these peptides are then measured and can be compared to theoretical masses to identify the protein and confirm the presence of the TFL-containing peptides. researchgate.net The high sensitivity and speed of MALDI-TOF make it a valuable tool for routine analysis in protein engineering and biophysical studies. researchgate.net

| Technique | Application | Key Findings |

| MALDI-TOF MS | Assessment of TFL incorporation efficiency into proteins. | Rapid and sensitive analysis of protein mass to confirm analog incorporation. researchgate.netnih.gov |

| Tryptic Digestion MALDI-TOF MS | Identification of TFL-containing peptides. | Confirms the specific location of TFL within the protein sequence. researchgate.net |

Fluorescence Spectroscopy

The intrinsic fluorescence of the tryptophan indole ring is a widely used probe of protein structure and dynamics. nih.gov The introduction of fluorine atoms into the indole ring of tryptophan, as in TFL, modulates its photophysical properties, offering new opportunities for fluorescence-based studies.

Fluorination of the indole ring, particularly at the 4,5,6,7-positions, creates a highly electron-deficient aromatic system which can alter the fluorescence quantum yield and decay kinetics compared to native tryptophan. This environmental sensitivity can be exploited to study protein folding and conformational changes. For instance, the fluorescence emission of fluorinated tryptophans is sensitive to the polarity of the local environment, with changes in emission wavelength and intensity providing information on the residue's solvent accessibility or burial within the protein core.

Studies on other fluorinated tryptophan analogs, such as 5-fluorotryptophan (B555192), have shown that the substitution of a fluorine atom causes a characteristic red shift in the absorption spectrum. nih.gov While the fluorescence properties of TFL are less documented in comparison to monofluorinated tryptophans, the significant electronic perturbation suggests that it would also exhibit altered and environmentally sensitive fluorescence characteristics. Time-resolved fluorescence spectroscopy can be particularly informative, revealing changes in the fluorescence lifetime of the fluorinated tryptophan upon interaction with ligands or changes in protein conformation.

| Spectroscopic Property | Effect of Tetrafluorination | Application |

| Absorption Spectrum | Potential for a red shift compared to native tryptophan. nih.gov | Monitoring incorporation and local environment. |

| Fluorescence Emission | Altered quantum yield and decay kinetics. | Probing protein folding and conformational changes. |

| Environmental Sensitivity | High sensitivity to local polarity and solvent accessibility. | Studying protein-ligand interactions and dynamics. |

Electron-Withdrawing Effects of Fluorine on Indole Fluorescence

The introduction of four fluorine atoms at the 4, 5, 6, and 7 positions of the indole ring in L-tryptophan creates a highly electron-deficient aromatic system in the resultant compound, this compound. This significant alteration of the electronic properties of the indole ring has a profound impact on its fluorescence characteristics. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect generally leads to a red-shift in the wavelength of maximum absorbance (λabmax) compared to the parent indole molecule. nih.gov

The fluorescence of indole and its derivatives, including tryptophan, is primarily associated with the 1Lb–S0 transition when excited by electrons. researchgate.net The presence of side groups on the indole ring can cause an insignificant shift of the fluorescence spectra to longer wavelengths. researchgate.net In the gas phase, the fluorescence spectrum of indole has a maximum at 305 nm. researchgate.net

Table 1: General Trend of Substituent Effects on Indole Absorbance

| Substituent Type | Effect on λabmax |

|---|---|

| Electron-Withdrawing Group (EWG) | Red-shift (to longer wavelengths) nih.gov |

Sensitivity to Environmental Polarity and Protein Conformational Changes

The fluorescence of tryptophan and its analogs is highly sensitive to the polarity of the local environment. This sensitivity is a key feature that makes them valuable probes for studying protein structure and conformational changes. The electronic transitions of the indole ring, particularly the 1La excited state, are more sensitive to changes in solvent polarity than the 1Lb state. nih.gov

In fluorinated tryptophan derivatives, the 1La excited state possesses a larger dipole moment than that of unsubstituted tryptophan. nih.gov Consequently, the excited state of these fluoro-tryptophan analogs is preferentially stabilized in polar environments. nih.gov This heightened sensitivity allows for more nuanced reporting on the local environment within a protein. For example, changes in the solvation of the indole ring, which can be indicative of protein folding, unfolding, or ligand binding, can be monitored through shifts in the fluorescence emission spectrum.

The incorporation of fluorinated tryptophan residues, such as 5-fluorotryptophan (5FW) and 6-fluorotryptophan (6FW), into proteins like transthyretin has demonstrated that the photophysics of the incorporated analog is consistent with site-specific solvation of the indole ring. nih.gov This suggests that this compound would also serve as a sensitive probe for reporting on its specific microenvironment within a protein, reflecting conformational states and changes.

Quenching Studies for Tryptophan Residue Location

Fluorescence quenching is a powerful technique used to determine the location and accessibility of tryptophan residues within proteins. nih.govnih.gov This method, often referred to as Tryptophan-Induced Quenching (TrIQ), relies on the ability of certain molecules (quenchers) to decrease the fluorescence intensity of a nearby fluorophore, in this case, a tryptophan residue. nih.gov The efficiency of this quenching is distance-dependent, typically occurring over short distances of approximately 5 to 15 Å. nih.gov

By introducing quenchers into the solvent or lipid bilayer, researchers can infer the depth of a tryptophan residue within a membrane or its solvent accessibility in a soluble protein. nih.gov For instance, studies using n-doxyl stearic acids with nitroxide labels at various positions have been used to determine the location of tryptophan residues within a peptide helix embedded in a liposome. nih.gov The degree of quenching by these lipophilic quenchers provides information about whether the tryptophan is in the hydrophilic region, the lipophilic core, or at an intermediate depth. nih.gov

The mechanism of quenching can be either dynamic (collisional) or static, where a non-fluorescent complex is formed between the fluorophore and the quencher. nih.gov Analysis of both fluorescence intensity and lifetime quenching can distinguish between these mechanisms. nih.gov The use of this compound as an intrinsic fluorescent probe in such studies can provide detailed information about its position and environment within a protein structure. The unique spectral properties conferred by the tetrafluorination can offer advantages in resolving its signal from that of native tryptophans.

Table 2: Application of Quenching Studies

| Quencher Type | Application | Information Gained |

|---|---|---|

| Soluble Quenchers (e.g., iodide, acrylamide) | Determining solvent accessibility of tryptophan residues in soluble proteins. | Surface exposure vs. buried location of the residue. |

X-ray Crystallography for Structural Insights

X-ray crystallography is a primary technique for obtaining high-resolution, three-dimensional structures of proteins and other biological macromolecules. nih.gov The method involves crystallizing a purified protein sample and then exposing the crystal to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov

For example, crystallographic analysis of membrane proteins has revealed that tryptophan residues often cluster at the interface between the polar headgroup region and the hydrophobic interior of the lipid bilayer. nih.gov This information complements findings from fluorescence quenching experiments. While no specific crystal structures of proteins containing this compound were detailed in the provided search results, the general applicability of X-ray crystallography to proteins containing modified amino acids is well-established. nih.gov The structural data obtained would be crucial for understanding how the bulky and electron-deficient tetrafluorinated indole ring influences protein structure and stability.

Applications of 4,5,6,7 Tetrafluoro L Tryptophan in Protein Engineering and Interaction Studies

Elucidating Cation-π Interactions in Proteins

Cation-π interactions, which occur between a positively charged ion and the electron-rich face of an aromatic ring, are crucial for many biological processes, including protein stability and ligand recognition. caltech.edunih.govacs.org TFL plays a pivotal role in experimentally quantifying the electrostatic contribution of these interactions. caltech.edunih.gov

Modulating Electrostatic Potential of Aromatic Rings

The incorporation of highly electronegative fluorine atoms into the indole (B1671886) ring of tryptophan drastically alters its electronic properties. acs.org Specifically, the introduction of four fluorine atoms in TFL creates a highly electron-deficient aromatic system, effectively diminishing the negative electrostatic potential on the face of the indole ring. nih.gov This modification essentially "turns off" the electrostatic component of the cation-π interaction. caltech.edu By comparing the binding of a cationic ligand to a protein containing native tryptophan versus one where tryptophan has been replaced by TFL, researchers can isolate and measure the strength of the electrostatic contribution to the interaction. caltech.edu This progressive fluorination strategy provides a direct experimental method to evaluate the significance of cation-π bonds in protein-ligand binding and protein structure. nih.govacs.org

Quantifying Electrostatic Components via Linear Free Energy Relationships

The systematic substitution of tryptophan with its fluorinated analogs, including TFL, allows for the application of linear free energy relationships (LFERs) to quantify the electrostatic component of molecular interactions. researchgate.net LFERs establish a correlation between the change in a system's free energy and a corresponding change in a structural or environmental parameter. youtube.comlibretexts.org In this context, the binding free energy of a ligand is plotted against a parameter that reflects the electrostatic potential of the tryptophan analog's indole ring. acs.org

Investigating Protein-Ligand Binding Mechanisms

The unique electronic properties of 4,5,6,7-Tetrafluoro-L-tryptophan make it an invaluable probe for dissecting the forces that drive the binding of ligands to proteins. nih.govacs.org Its use has provided critical insights into the binding mechanisms of various proteins, particularly those that recognize aromatic ligands. acs.orgresearchgate.net

Impact on Binding Affinities in Multidrug Transporters (e.g., LmrR)

A significant application of TFL has been in studying the multidrug transporter LmrR from Lactococcus lactis. acs.orgresearchgate.net LmrR is a homodimeric protein that binds a wide range of aromatic drugs within a hydrophobic pocket at the dimer interface, a process in which two tryptophan residues (W96 and W96') play a central role. nih.govresearchgate.net These tryptophan residues sandwich the aromatic portion of the drug molecules, suggesting the importance of π-π stacking interactions. nih.gov

To quantify the role of these interactions, researchers have systematically replaced the native tryptophan at position 96 with fluorinated analogs, including TFL. nih.govacs.org These studies revealed a dramatic decrease in binding affinity for various drugs as the degree of fluorination increased. nih.govacs.org For instance, the substitution of tryptophan with TFL in LmrR resulted in a 70-fold decrease in the binding affinity for riboflavin (B1680620) and a 6-fold decrease for daunomycin. acs.org This demonstrates that the electrostatic component of the π-π stacking interaction is a major contributor to the high-affinity binding of these drugs. acs.orgresearchgate.net

| LmrR Variant | Daunomycin Kd (nM) | Riboflavin Kd (nM) |

|---|---|---|

| Wild-Type (W96) | 450 | 460 |

| This compound (TFL) | ~2700 | 33400 |

Analysis of π-π Stacking Interactions

The progressive fluorination of tryptophan, culminating in TFL, provides a powerful method to dissect the nature of π-π stacking interactions. acs.org These interactions are comprised of both electrostatic and non-electrostatic (e.g., van der Waals and hydrophobic) components. By modulating the electron density of the indole ring through fluorination, the electrostatic contribution can be systematically weakened. nih.govacs.org

Studies on Protein Folding, Stability, and Conformational Dynamics

The incorporation of TFL and other fluorinated tryptophan analogs into proteins is a valuable technique for investigating protein folding, stability, and conformational dynamics. nih.gov The unique properties of tryptophan, such as its large size, amphiphilicity, and ability to participate in various non-covalent interactions, make it a critical residue in determining protein structure and stability. nih.govmdpi.com

Tryptophan fluorescence is highly sensitive to the local environment, making it a natural probe for monitoring conformational changes during protein folding and unfolding. nih.govbmglabtech.com The introduction of fluorine atoms, as in TFL, can further enhance the utility of tryptophan as a probe. The fluorine-19 nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. nih.gov By site-selectively incorporating TFL, researchers can use ¹⁹F NMR to detect and characterize minor conformational states and dynamic processes, such as the flipping of indole rings, which are often difficult to observe with other methods. nih.gov

Use as an Intrinsic Fluorescent Probe

This compound serves as a valuable intrinsic fluorescent probe, offering an alternative to the naturally fluorescent amino acid, tryptophan. The introduction of four fluorine atoms onto the indole ring creates a highly electron-deficient aromatic system. This modification can lead to changes in its photophysical properties, such as its absorption and emission spectra, which can be exploited to study protein structure and conformational changes.

Table 1: Illustrative Photophysical Properties of Tryptophan Analogs

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| L-Tryptophan | ~280 | ~350 | ~0.13 |

| This compound | Data not available | Data not available | Data not available |

Note: Specific experimental values for this compound are not currently available in the searched literature. The table is presented to illustrate the types of data that are relevant for such a probe.

Monitoring Unfolding Rates and Stability of Engineered Proteins

A key application of incorporating this compound into proteins is the ability to monitor their unfolding rates and assess their thermodynamic and kinetic stability. The fluorescence of this analog can be a sensitive indicator of the protein's conformational state. As a protein unfolds, the environment around the incorporated tetrafluorotryptophan residue changes, leading to alterations in its fluorescence signal. This change can be monitored over time to determine the kinetics of unfolding.

Furthermore, by measuring the equilibrium between the folded and unfolded states under various conditions (e.g., temperature or denaturant concentration), the thermodynamic stability of the protein can be determined. While the general utility of fluorinated tryptophans for such studies is recognized, specific research detailing the unfolding kinetics and stability of proteins engineered with this compound, including quantitative data on changes in unfolding rates or free energy of unfolding, is not prominently available in the reviewed literature.

Probing Enzyme Mechanisms

The unique electronic properties of this compound also make it a valuable tool for investigating enzyme mechanisms, particularly for enzymes that interact with tryptophan or similar aromatic substrates.

Interaction with Tryptophan Hydroxylase (Tph) Pathway Enzymes

The Tryptophan Hydroxylase (Tph) pathway is responsible for the biosynthesis of the neurotransmitter serotonin (B10506) from L-tryptophan. Tryptophan hydroxylase is the rate-limiting enzyme in this pathway, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan. nih.govlibretexts.orgresearchgate.net The interaction of tryptophan analogs with Tph is of significant interest for understanding the enzyme's mechanism and for the development of potential inhibitors.

Whether this compound can act as a substrate or an inhibitor of Tph has been a subject of investigation. The highly electron-withdrawing nature of the tetrafluorinated indole ring could significantly impact its recognition and processing by the enzyme's active site. However, specific kinetic data, such as Michaelis-Menten constants (Km) or inhibition constants (Ki) for the interaction of this compound with Tph, are not detailed in the available scientific literature. Such data would be crucial to quantitatively assess its role as a substrate or inhibitor.

Substrate Specificity Alterations

The incorporation of modified amino acids like this compound can be a strategy to alter the substrate specificity of enzymes. By introducing this analog into the active site of an enzyme, researchers can probe the importance of electronic and steric factors in substrate recognition and catalysis.

For instance, in enzymes that naturally process tryptophan, replacing it with this compound could potentially shift the enzyme's preference towards or away from certain substrates. This approach could be particularly insightful for enzymes like tryptophan synthase, which has been a target for protein engineering to expand its substrate scope. nih.gov However, specific studies demonstrating the successful alteration of substrate specificity in any enzyme using this compound, along with comparative kinetic data, are not currently present in the surveyed literature.

Biosynthetic Incorporation of 4,5,6,7 Tetrafluoro L Tryptophan into Proteins and Peptides

Strategies for Unnatural Amino Acid Incorporation

The integration of unnatural amino acids like 4,5,6,7-Tetrafluoro-L-tryptophan into a growing polypeptide chain can be achieved through two primary strategies: residue-specific and site-specific incorporation. Each method offers distinct advantages for modifying proteins globally or at precise locations.

By depleting the natural amino acid from the growth medium and supplying an excess of the desired analog, such as this compound, the cell's translational machinery is compelled to incorporate the analog at every corresponding codon. This approach does not require genetic manipulation of the target protein's gene and can be used to modify all proteins produced by the cell, making it suitable for proteomic-scale studies. The success of this method hinges on the ability of the host's native aminoacyl-tRNA synthetases to recognize and charge the unnatural amino acid to its cognate tRNA.

In contrast to global replacement, site-specific incorporation enables the insertion of a single unnatural amino acid at a predetermined position within the protein sequence. This precise control is invaluable for detailed studies of protein structure and function, allowing for the introduction of biophysical probes, post-translational modifications, or novel chemical functionalities at a specific site of interest. nih.gov

This technique is most commonly achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered pair functions independently of the host's endogenous synthetases and tRNAs and is designed to uniquely recognize the unnatural amino acid and mediate its incorporation in response to a rare or nonsense codon, such as the amber stop codon (TAG). By mutating the codon at the desired incorporation site in the target gene to TAG, the orthogonal system directs the insertion of the unnatural amino acid, like this compound, at that specific location.

Expression Systems and Methodologies for Efficient Incorporation

The efficiency of incorporating an unnatural amino acid is highly dependent on the chosen expression system and the methodologies employed. For tryptophan analogs, Lactococcus lactis-based systems have emerged as particularly robust and versatile platforms.

The Gram-positive bacterium Lactococcus lactis has proven to be an exceptional host for the high-efficiency incorporation of various tryptophan analogs. core.ac.uknih.govrug.nlresearchgate.net The development of tryptophan auxotrophic strains of L. lactis, such as by deleting the genes encoding tryptophan synthase, is a critical first step. core.ac.uknih.gov These strains are unable to produce their own tryptophan and are therefore entirely reliant on the tryptophan supplied in the growth medium. This auxotrophy allows for precise control over which tryptophan analog is available for protein synthesis, leading to high levels of incorporation.

A key advantage of L. lactis is the inherent "relaxed" substrate specificity of its native tryptophanyl-tRNA synthetase (lacTrpRS). Unlike the corresponding enzyme in E. coli, which is highly specific for tryptophan, lacTrpRS can recognize and activate a broader range of tryptophan analogs. This promiscuity is fundamental to the success of residue-specific incorporation without requiring engineering of the synthetase itself. The relaxed specificity of lacTrpRS is believed to be a primary reason for the high incorporation efficiencies observed for various analogs in this system. This suggests a high potential for the efficient incorporation of heavily fluorinated analogs like this compound.

Research on various tryptophan analogs in a L. lactis trp-synthetase deletion strain (PA1002) has demonstrated the system's capabilities. The data in the following table, while not specific to this compound, illustrates the high efficiency achievable with this expression host for other related analogs.

| Tryptophan Analog | Incorporation Efficiency (%) | Protein Yield |

| 5-Fluorotryptophan (B555192) | >97% | High |

| 7-Azatryptophan | >97% | High |

| 5-Hydroxytryptophan | 89% | High |

| 5-Methyltryptophan | 92% | High |

| This table presents data on the incorporation of various tryptophan analogs into a model protein using the Lactococcus lactis PA1002 expression system, demonstrating the system's high efficiency. nih.govrug.nlresearchgate.net |

The successful incorporation of these varied analogs underscores the potential of the L. lactis auxotroph system for producing proteins globally modified with this compound. The ability to achieve near-quantitative incorporation is essential for generating homogenous protein samples for downstream applications, such as ¹⁹F NMR studies, where the sensitivity of the fluorine signal is directly proportional to the level of incorporation.

Escherichia coli Auxotroph Strains for Fluorinated Analog Incorporation

The successful incorporation of amino acid analogs requires host organisms that cannot synthesize the corresponding natural amino acid. These organisms, known as auxotrophs, are dependent on an external supply of that amino acid for survival and protein synthesis. For tryptophan analogs, Escherichia coli strains that are auxotrophic for tryptophan are commonly employed.

A tryptophan-requiring strain of E. coli can incorporate fluorotryptophan analogs when the natural L-tryptophan in the growth medium is replaced by the analog. nih.gov For instance, early studies demonstrated that a tryptophan-requiring E. coli strain could grow for a limited time in the presence of 4-fluorotryptophan, leading to the replacement of about 75% of the L-tryptophan in the total cell protein. nih.gov

More advanced systems have been developed to improve the efficiency and control of incorporation. Strains like the tryptophan auxotroph C600p have been used in evolution experiments to develop tolerance to high concentrations of fluorinated tryptophans. nih.gov Furthermore, various BL21(DE3)-based E. coli host strains have been engineered with deletions in genes essential for amino acid biosynthesis (e.g., trpA, trpB) to facilitate selective isotope labeling and analog incorporation. addgene.orgfesworld.jp These engineered auxotrophic strains are critical for producing proteins where natural tryptophan is substituted with analogs like this compound for structural and functional studies.

Challenges Associated with Incorporation Efficiency and Protein Expression

Despite the utility of auxotrophic strains, the biosynthetic incorporation of highly fluorinated analogs such as this compound is not without its challenges. A primary obstacle is the substrate specificity of the native tryptophanyl-tRNA synthetase (TrpRS), the enzyme responsible for charging tRNA with tryptophan. While this enzyme can often tolerate monofluorinated tryptophans, its ability to process analogs with a higher degree of fluorination is restricted, which can prevent efficient incorporation. nih.gov

This limitation often leads to several issues:

Low Protein Yield: The expression levels of proteins labeled with multi-fluorinated tryptophans are frequently lower than those of the wild-type protein. For example, while LmrR labeled with 5-fluorotryptophan (5FW) showed expression levels similar to the wild-type, labeling with 4,5,6,7-tetrafluorotryptophan (4,5,6,7-tetraFW) resulted in lower expression levels. acs.org In some cases, the yield can be too low for reliable downstream analysis, as was observed for the riboflavin (B1680620) transport protein RibU labeled with 4,5,6,7-tetraFW. nih.gov

Incomplete Incorporation: The efficiency of incorporation can be position-dependent within the same protein. In a study on the LmrR protein, the incorporation efficiency of 4,5,6,7-tetraFW was greater than 96% at position 96, but only 76% at position 67. acs.org This variability can complicate the interpretation of experimental results.

Overcoming these challenges may require extensive evolution of the host strain to reoptimize metabolic pathways and protein machinery to better accommodate the unnatural amino acid. nih.gov

Structural and Functional Consequences of this compound Integration

The replacement of tryptophan with this compound introduces significant changes to the electronic properties of the indole (B1671886) ring, which can have profound effects on the structure and function of the resulting protein.

Influence on Protein Structure and Stability

The introduction of multiple fluorine atoms into the tryptophan side chain can induce structural perturbations. Fluorine is highly electronegative, and its substitution onto the indole ring alters the electron distribution, which can affect local and global protein structure. While monofluorinated substitutions often cause only localized structural changes in the immediate vicinity of the tryptophan ring, more extensive fluorination can lead to perturbations that spread more widely through the protein structure. nih.gov

These structural changes can, in turn, affect protein stability. The replacement of hydrogen with fluorine, which is slightly larger, can create steric clashes or favorable interactions depending on the local environment. Studies on transthyretin, for example, showed that the position of fluorine substitution on the tryptophan ring had a significant impact on the protein's aggregation rate and kinetic stability. nih.gov The delicate balance of forces that maintain the protein's tertiary and quaternary structure can be disrupted, potentially leading to reduced stability or altered folding dynamics.

Alterations in Enzyme Activity and Transport Functions

The functional consequences of incorporating fluorinated tryptophan analogs can be dramatic and are highly specific to the protein . The activity of an enzyme or the function of a transport protein can be enhanced, diminished, or completely abolished.

In early experiments using a tryptophan-requiring E. coli strain, the incorporation of various fluorotryptophans had unpredictable effects on different enzymes:

β-galactosidase: Activity reached 60% of the control when 4-fluorotryptophan was incorporated. nih.gov

Lactose permease: Function was 35% of the control with 4-fluorotryptophan. nih.gov

D-Lactate dehydrogenase: Specific activity was surprisingly doubled compared to the control in the presence of 4-fluorotryptophan. nih.gov

These findings highlight that the effect of analog incorporation is not uniform and depends on the specific role the tryptophan residue plays in the enzyme's structure and catalytic mechanism.

Impact on Ligand Binding Affinities

One of the most powerful applications of this compound is in the study of protein-ligand interactions, particularly those involving π-π stacking or cation-π interactions. The four highly electronegative fluorine atoms effectively eliminate the negative electrostatic potential on the face of the indole ring. nih.gov This makes 4,5,6,7-tetraFW an excellent tool for dissecting the electrostatic contributions to binding energy. nih.gov

By progressively fluorinating a key tryptophan residue in a binding site, researchers can modulate the strength of these non-covalent interactions. A linear relationship is often observed between the number of fluorine substituents and the free energy of binding, which allows for the quantification of the electrostatic component of the interaction. nih.gov

For example, studies on the multidrug transcriptional repressor LmrR, which binds aromatic drugs between two tryptophan residues (Trp96), demonstrated this effect clearly. Progressive fluorination of Trp96, culminating in 4,5,6,7-tetraFW, resulted in a significant decrease in binding affinity for its ligands.

| LmrR Variant | Ligand | Dissociation Constant (kd) in nM | Fold Decrease in Affinity vs. Wild-Type |

|---|---|---|---|

| W-LmrR (Wild-Type) | Riboflavin | 460 | - |

| 4,5,6,7-tetraFW-LmrR | Riboflavin | 33,400 | ~70-fold |

| W-LmrR (Wild-Type) | Daunomycin | Not specified | - |

| 4,5,6,7-tetraFW-LmrR | Daunomycin | Not specified | ~6-fold |

This work clearly established the critical role of electrostatic π-π interactions for drug binding in LmrR. nih.gov Similarly, progressive fluorination of Trp68 in the riboflavin transport protein RibU revealed a strong electrostatic component that contributed significantly to the total binding energy with riboflavin. nih.gov

Mechanistic Insights into the Molecular Impact of 4,5,6,7 Tetrafluoro L Tryptophan

Electronic Effects of Tetrafluorination on the Indole (B1671886) Ring System

The introduction of four fluorine atoms onto the benzene (B151609) portion of the indole ring of tryptophan dramatically alters its electronic character. Fluorine is the most electronegative element, and its strong electron-withdrawing nature is central to the unique properties of 4,5,6,7-Tetrafluoro-L-tryptophan.

Highly Electron-Deficient Aromatic System

The cumulative inductive effect of four fluorine atoms at positions 4, 5, 6, and 7 renders the indole ring system of this compound highly electron-deficient. This is a significant departure from the electron-rich nature of the parent tryptophan molecule. The electron density of the aromatic ring is substantially decreased, which has been shown to nearly eliminate the electrostatic potential of the aromatic ring. nih.gov This property is particularly useful in studies aiming to probe and quantify cation-π interactions, where the electron-rich face of an aromatic ring interacts favorably with a cation. By systematically replacing tryptophan with its mono-, di-, tri-, and tetrafluorinated analogs, researchers can modulate the electrostatic component of these interactions in a controlled manner. nih.govresearchgate.net

Modulation of π-Electron Cloud Density

The tetrafluorination of the indole ring directly modulates the density of the π-electron cloud. acs.org The strong electronegativity of fluorine atoms pulls electron density away from the aromatic system, thereby reducing the electron density in the π-electron cloud. nih.gov This reduction in π-electron density has been experimentally demonstrated to weaken π-π stacking interactions, which are crucial for many biological recognition events. nih.govacs.org For instance, studies on the bacterial multidrug transcriptional repressor LmrR, which binds aromatic drugs via π-π stacking with a tryptophan residue (Trp96), have shown a significant decrease in binding affinity upon progressive fluorination of this tryptophan. nih.govacs.org The affinity for the drug riboflavin (B1680620) decreased by as much as 70-fold when Trp96 was replaced with 4,5,6,7-tetrafluorotryptophan. acs.org This highlights the critical role of the π-electron cloud in molecular interactions and how it can be finely tuned through fluorination.

Intermolecular Interactions and Binding Affinities

The altered electronic landscape of this compound has profound consequences for its intermolecular interactions and, consequently, its binding affinities for biological targets.

Specificity in Molecular Target Recognition

The unique electronic and steric properties of this compound can lead to enhanced specificity in molecular target recognition. By altering the balance of intermolecular forces, the incorporation of this fluorinated analog can favor binding to certain protein targets over others. For example, the reduced π-electron density may disfavor binding to proteins that rely heavily on π-stacking interactions, while the potential for fluorine-specific interactions could enhance binding to other targets. This modulation of binding specificity is a key reason for the use of fluorinated amino acids in protein engineering and drug design.

Future Research Directions and Advanced Applications

Development of Next-Generation Fluorinated Tryptophan Probes

The utility of fluorinated amino acids as probes for studying protein structure and function is well-established, with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful technique due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. ehu.es While monofluorinated tryptophans can be readily incorporated into proteins, the development of multi-fluorinated analogs like 4,5,6,7-Tetrafluoro-L-tryptophan represents a significant advancement. ehu.es

Future efforts are focused on creating next-generation probes with enhanced spectroscopic properties and greater sensitivity to their local environment. Research is moving beyond simple monofluorinated tryptophans to di- and tetra-fluorinated versions to provide multiple, distinct NMR probes within a single protein. ehu.es The highly electron-deficient aromatic system of this compound makes it an exceptional probe for investigating non-covalent interactions, such as cation-π interactions, which are crucial for protein structure and ligand binding. The development of these advanced probes will enable more detailed investigations into protein folding, stability, and dynamics.

Table 1: Comparison of Fluorinated Tryptophan Probes for ¹⁹F NMR

| Probe | Number of Fluorine Atoms | Key Advantages | Research Application |

| Monofluorinated Tryptophans | 1 | Readily incorporated into proteins without specialized strains. ehu.es | Assessing protein structure and ligand binding. ehu.es |

| 4,6-Difluoro-tryptophan | 2 | Provides more than one probe to assess protein behavior; distinct resonance positions from single-fluorinated analogs. ehu.es | Characterizing protein dynamics and comparing with singly fluorinated counterparts. ehu.es |

| This compound | 4 | Highly electron-deficient aromatic system enhances sensitivity to local environment and interactions. | Probing cation-π interactions, enzyme mechanisms, and protein-ligand interactions. |

Integration with Complementary Bioresearch Technologies

The full potential of this compound is realized when its use is integrated with a suite of complementary bioresearch technologies. Biosynthetic incorporation of this and other tryptophan analogs into proteins facilitates deep structural and functional analysis through various spectroscopic methods. nih.gov

Beyond ¹⁹F NMR, these technologies include:

Fluorescence Spectroscopy : The intrinsic fluorescence of the tryptophan indole (B1671886) ring is sensitive to its local environment. The tetrafluorination in this compound alters its electronic properties, leading to shifts in fluorescence emission spectra that can report on changes in protein conformation and binding events. plos.org

Phosphorescence Spectroscopy : This technique can be used to determine the incorporation efficiency of tryptophan analogs into proteins, including membrane proteins, by fitting the phosphorescence spectrum as a combination of the contributions from the natural tryptophan and the analog. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR can provide information about the secondary structure of proteins and how it is affected by the incorporation of the fluorinated analog or by ligand binding. nih.gov

The integration of these techniques allows for a multi-faceted approach to studying complex biological systems, such as integral membrane proteins, where high levels of analog incorporation (>95%) have been successfully demonstrated. nih.gov

Table 2: Integration of this compound with Bioresearch Technologies

| Technology | Information Gained | Example Application |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | High-resolution structural and dynamic information at the site of incorporation. ehu.es | Studying protein dynamics, folding, and function without background signal. ehu.es |

| Fluorescence Spectroscopy | Changes in local protein environment, conformation, and ligand binding. nih.govplos.org | Monitoring protein-protein or protein-ligand interactions in real-time. |

| Phosphorescence Spectroscopy | Efficiency of analog incorporation into proteins, including membrane proteins. nih.gov | Quantifying the successful replacement of native tryptophan in engineered proteins. nih.gov |

| Fourier Transform Infrared (FTIR) | Protein secondary structure and conformational changes. nih.gov | Assessing the structural impact of analog incorporation or ligand binding. |

Theoretical and Computational Modeling of Fluorine-Mediated Interactions

The unique physicochemical properties imparted by the four fluorine atoms of this compound are a subject of intense interest for theoretical and computational modeling. The fluorine atoms significantly alter the electron distribution of the indole ring, enhancing the compound's ability to participate in specific non-covalent interactions.

Computational methods are crucial for dissecting these interactions at an atomic level. Key areas of investigation include:

Enhanced Binding Affinity : Models can elucidate how the fluorine atoms contribute to stronger binding with molecular targets through the formation of hydrogen bonds and van der Waals interactions.

Cation-π Interactions : this compound serves as an excellent probe for studying cation-π interactions, where the electron-deficient fluorinated ring interacts favorably with cations. Computational models can quantify the strength and geometry of these interactions, which are critical in many biological recognition events.

Molecular Dynamics (MD) Simulations : MD simulations of proteins containing this analog can reveal how its presence affects protein dynamics, conformational stability, and interactions with other molecules. Such simulations have been employed to study related systems, like the channeling of indole within the tryptophan synthase enzyme complex. researchgate.net

These computational approaches provide a framework for interpreting experimental data and for the rational design of proteins and small molecules with tailored properties.

Table 3: Fluorine-Mediated Interactions and Corresponding Computational Methods

| Type of Interaction | Description | Computational Method |

| Hydrogen Bonds | Interaction between the electronegative fluorine atoms and hydrogen bond donors in a protein or ligand. | Quantum Mechanics (QM), Molecular Mechanics (MM) |

| Van der Waals Interactions | Non-specific attractive or repulsive forces between the fluorinated ring and its surroundings. | Molecular Mechanics (MM), Molecular Dynamics (MD) |

| Cation-π Interactions | Favorable interaction between the electron-deficient tetrafluoroindole ring and a cation (e.g., protonated lysine (B10760008) or arginine). | Quantum Mechanics (QM), Ab initio calculations |

| Protein Dynamics | The effect of the fluorinated tryptophan on the overall motion and conformational landscape of the protein. | Molecular Dynamics (MD) Simulations researchgate.net |

Exploration of Novel Enzyme-Substrate Interactions for Biosynthesis

A significant challenge in the use of this compound is its efficient production and incorporation into proteins, which can be limited by low expression yields. Future research is therefore heavily focused on exploring and engineering novel enzyme-substrate interactions to develop robust biosynthetic routes.

The enzyme Tryptophan Synthase (TrpS) is a primary target for this research. TrpS naturally catalyzes the final step in tryptophan biosynthesis, the condensation of indole and serine. nih.gov While the native enzyme has some promiscuity for indole analogs, its efficiency with heavily modified substrates like tetrafluoroindole is limited. nih.gov Key strategies for overcoming this include:

Directed Evolution : This powerful technique involves mutating the gene for the TrpS β-subunit (TrpB) and screening for variants with enhanced activity towards fluorinated indole substrates. This approach has already been successful in expanding the enzyme's substrate scope for other noncanonical amino acids. nih.gov

Metabolic Engineering : The host organism, typically E. coli, can be engineered to improve the production of noncanonical amino acids. This can involve discovering and modifying regulatory pathways, such as the feed-forward regulation recently identified in the L-tryptophan biosynthesis pathway, to create more robust and efficient production strains. nih.gov

Exploring Alternative Enzymes : Researchers are also screening for and engineering other enzymes that may be suitable for the synthesis of fluorinated tryptophans. For instance, studies on the synthesis of 5-Hydroxy-L-tryptophan have utilized engineered L-phenylalanine 4-hydroxylase and developed cofactor regeneration systems to enhance production. researchgate.net

These advancements promise to make this compound and other valuable analogs more accessible for a wide range of research and biotechnological applications.

Table 4: Enzymes and Systems for Biosynthesis of Tryptophan Analogs

| Enzyme/System | Role in Biosynthesis | Engineering Strategy |

| Tryptophan Synthase (TrpS) | Catalyzes C-C bond formation between indole (or analog) and serine. nih.gov | Directed evolution of the TrpB subunit to expand substrate scope for fluorinated indoles. nih.gov |

| Escherichia coli Metabolic Pathways | Host for recombinant protein expression and biosynthesis. | Identification and modification of regulatory networks (e.g., feed-forward regulation) to increase yield. nih.gov |

| L-phenylalanine 4-hydroxylase | Used in the synthesis of 5-Hydroxy-L-tryptophan. researchgate.net | Enzyme modification and development of cofactor regeneration systems. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 4,5,6,7-Tetrafluoro-L-tryptophan, and what intermediates are critical for its synthesis?

- Methodological Answer : The synthesis begins with 2-pentafluorophenylpropionic acid (2-PFPPA), which reacts with allylamine followed by cyclization using lithium diisopropylamide (LDA) to yield 3-methyl-4,5,6,7-tetrafluoroindole (3-Me-indole-f4) in 72% yield. Subsequent oxidation with SeO₂ produces intermediates like indole-f4-3-CHO (86% yield) or 3-(AcO-methyl)indole-f4 (60% yield), which are pivotal for synthesizing fluorinated tryptophan analogs .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming fluorination patterns and stereochemistry. For example, crystallographic characterization of Zn(II) complexes with tetrafluorinated benzothiazole ligands (e.g., compound 4 in ) provides structural insights via X-ray diffraction. Fluorescence spectroscopy can also assess environmental sensitivity due to fluorine's electron-withdrawing effects .

Q. What role does fluorination play in altering the physicochemical properties of tryptophan analogs?

- Methodological Answer : Fluorination increases hydrophobicity and electron density at the indole ring, enhancing resistance to enzymatic degradation. Comparative studies using HPLC or fluorometric assays (e.g., Tryptophan Fluorometric Assay Kit in ) quantify stability differences between native and fluorinated tryptophan in biological matrices .

Advanced Research Questions

Q. What experimental challenges arise when incorporating this compound into nicotinic acetylcholine receptors (nAChRs), and how can these be addressed?

- Methodological Answer : Low expression yields occur due to steric hindrance from fluorine atoms, as observed in α4β4 and α7 nAChRs. To mitigate this, use nicotine (instead of acetylcholine) as an agonist to amplify signal detection. Optimize codon usage in heterologous expression systems (e.g., Xenopus oocytes) and validate incorporation via radioligand binding assays .

Q. How does this compound serve as a probe for studying cation-π interactions in ligand-binding domains?